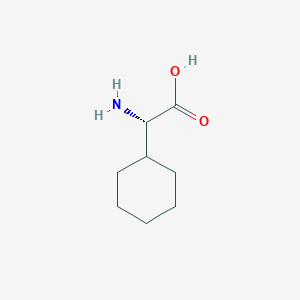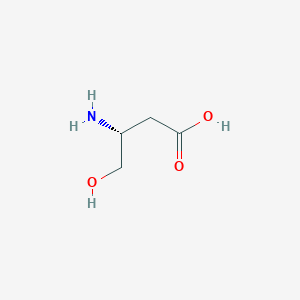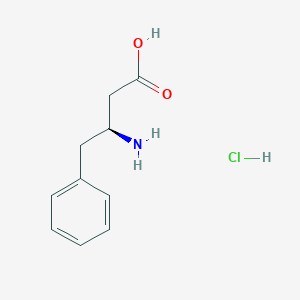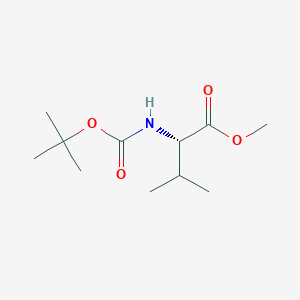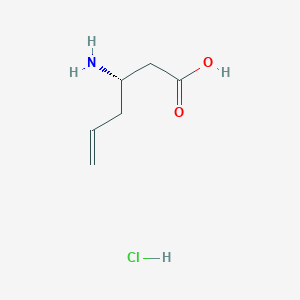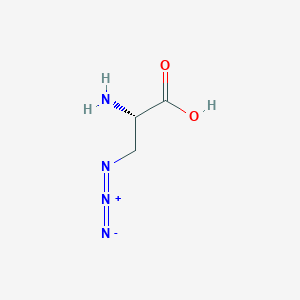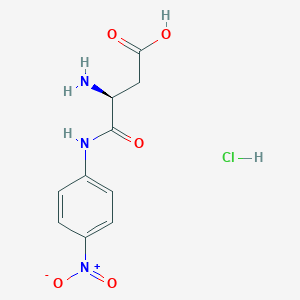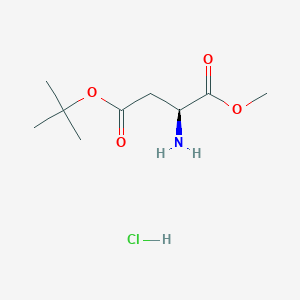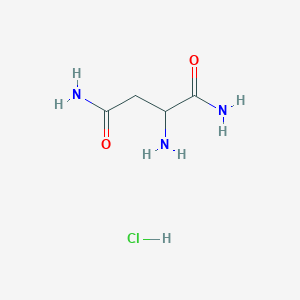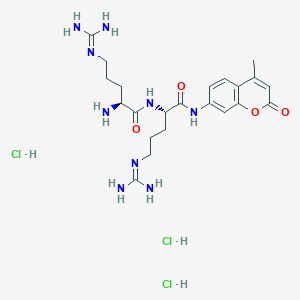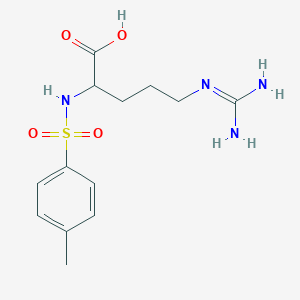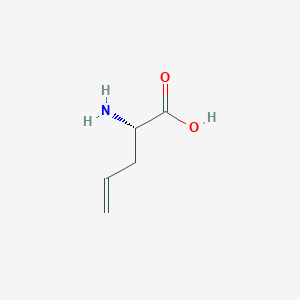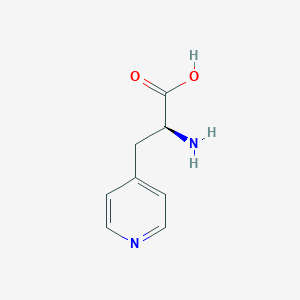
(S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “(2S)-2-amino-2-(naphthalen-2-ylamino)propanoic acid”, includes 32 bonds in total: 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic secondary amine, and 1 hydroxyl group .Applications De Recherche Scientifique
Fluorescence Derivatisation in Biological Assays
One application of compounds related to (S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid is in fluorescence derivatisation. A study described the coupling of 3-(Naphthalen-1-ylamino)propanoic acid to various amino acids to evaluate its potential as a fluorescent derivatising agent. The amino acid derivatives exhibited strong fluorescence, which is useful in biological assays (Frade et al., 2007).
Synthesis and Bioactivity Evaluation
Another research area involves the synthesis and structural characterization of compounds containing this chemical structure. For example, derivatives of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid were synthesized and evaluated for their bioactivity, including antioxidant and cytotoxic activities (Kumar et al., 2019).
Optical Properties and Probe Development
Compounds with similar structures are also used in the development of fluorescent probes. A study synthesized a fluorescent probe for β-amyloids, which could be useful in the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).
Allosteric Modulators of Protein Kinases
Research has been conducted on derivatives of this compound as allosteric modulators of protein kinases. One study identified a lead compound based on the 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold for its potential in anticancer therapy (Bestgen et al., 2019).
Polymorphism and Crystal Studies
The effect of substituent size and isomerization on the polymorphism of similar compounds was studied, providing insights into the crystal forms and phase behavior of such molecules (Liu et al., 2019).
Fluorescent Compounds for Metal Ion Detection
Compounds like 2-aminoethylpyridine based on fluorescent compounds have been designed for the detection of metal ions in aqueous media, demonstrating the potential of these structures in environmental and biological applications (Singh et al., 2020).
Genetically Encoded Fluorescent Amino Acid
The compound has been explored in the genetic encoding of fluorescent amino acids, providing a tool to study protein structure and dynamics. This application demonstrates the versatility of such compounds in advanced biochemical research (Summerer et al., 2006).
Orientations Futures
Naphthalene derivatives have been used in the fabrication of thin-film transistors, indicating potential applications in electronics . Additionally, borinic acids, which are structurally similar to “(S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid”, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials , suggesting potential future directions for this compound.
Propriétés
IUPAC Name |
(2S)-2-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-13(15(19)20)7-8-14(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,18)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSDVVHAXLZNL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | |
CAS RN |
14525-44-1 | |
| Record name | N-2-Naphthalenyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14525-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



